2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS2/c18-11-6-7-13(12(19)8-11)21-14(23)9-24-17-22-15(16(20)25-17)10-4-2-1-3-5-10/h1-8H,9,20H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAGTBWFDYTIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Acetamide Formation: The final step involves the reaction of the thiazole derivative with 2,4-difluoroaniline to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its structural features, including the thiazole ring and difluorophenyl group, suggest potential interactions with various biological targets involved in cancer progression.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against various pathogens.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of related thiazole compounds against multiple cancer cell lines, including breast and colon cancer. The results showed that compounds similar to 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide exhibited significant growth inhibition rates (up to 80%) against these cell lines, indicating strong potential for further development as anticancer agents.
Case Study 2: Antimicrobial Evaluation
In vitro studies assessed the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL for some derivatives, suggesting that the compound could be effective in treating bacterial infections.
Comparative Biological Activities
Mechanism of Action
The mechanism of action of 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s difluorophenyl group can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Thiazole vs. Triazole Derivatives
- OLC-12 and VUAA-1: These triazole-containing compounds (e.g., 2-[(4-ethyl-5-(pyridin-3-yl)-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) act as Orco agonists, targeting insect odorant receptors. The triazole’s additional nitrogen may enhance coordination with metal ions or hydrogen-bonding interactions compared to the thiazole .
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Shares the thiazole-acetamide backbone but lacks the sulfanyl linker. Its dichlorophenyl group increases hydrophobicity, which may improve membrane permeability but reduce solubility. Structural studies show that such derivatives form hydrogen-bonded dimers, influencing crystallinity .
Oxadiazole and Pyrimidoindole Derivatives
- The 3,4-difluorophenyl group mirrors the target compound’s 2,4-difluorophenyl substituent, suggesting shared applications in kinase inhibition .
- N-(2,4-Difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide : The pyrimidoindole core adds fused aromaticity, likely increasing stacking interactions with aromatic residues in enzyme active sites. The shared N-(2,4-difluorophenyl) group highlights the pharmacophoric importance of fluorinated aryl motifs .
Substituent Effects
Fluorinated vs. Chlorinated Aryl Groups
- 2-[(5-Benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide : Chlorine’s electronegativity and larger atomic size compared to fluorine may enhance halogen bonding but reduce metabolic stability. The dichlorophenyl group in this compound is associated with antimicrobial activity, whereas the target’s difluorophenyl group is often linked to kinase inhibition .
Amino and Sulfanyl Functional Groups
- The 5-amino group on the target’s thiazole ring is a key hydrogen bond donor, absent in many analogs. For example, N-(4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide replaces the amino group with an acetyl moiety, reducing polarity and possibly diminishing interactions with polar binding pockets .
- The sulfanyl linker is conserved across analogs (e.g., bis(azolyl)sulfonamidoacetamides ), suggesting its role in maintaining conformational flexibility and enabling disulfide bond formation in biological environments .
Biological Activity
The compound 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a thiazole ring, an acetamide group, and a difluorophenyl substituent, which may enhance its reactivity and interaction with biological targets.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound incorporates:
- Thiazole moiety : Known for various pharmacological activities.
- Acetamide group : Often associated with enhanced solubility and bioactivity.
- Difluorophenyl substituent : May influence the compound's electronic properties and interactions with biological macromolecules.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, indicating potential applications in antimicrobial and anticancer therapies.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the amino group and the thiazole ring enhances the compound's ability to interact with bacterial enzymes and disrupt cellular functions. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antibacterial potential .
Anticancer Properties
The anticancer activity of thiazole derivatives is well-documented. The compound's structure suggests it may inhibit cancer cell proliferation through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting key enzymes involved in cancer progression.
Studies have reported that related compounds exhibit IC50 values indicating potent cytotoxic effects on various cancer cell lines, including breast and liver cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:
- Electron-donating groups : Such as methyl groups on the phenyl ring can enhance anticancer activity.
- Substituents on the thiazole ring : Influence both antimicrobial and anticancer properties by modulating electronic characteristics and steric factors .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-amino-1,3-thiazole | Contains thiazole and amino groups | Antimicrobial |
| 4-(phenylthio)-1,3-thiazole | Thiazole ring with sulfur linkage | Anticancer |
| N-(4-acetylthiazolyl)-acetamide | Acetamide linked to thiazole | Antimicrobial and anticancer |
Case Studies
- Antimicrobial Evaluation : A study demonstrated that a series of thiazole derivatives showed promise against drug-resistant bacterial strains. The compound exhibited significant inhibitory effects at low concentrations, highlighting its potential as a new antimicrobial agent .
- Cytotoxicity Assessment : In vitro studies using MTT assays revealed that this compound significantly reduced cell viability in various cancer cell lines compared to control groups. The most effective derivatives had IC50 values lower than those of standard chemotherapeutics like doxorubicin .
The proposed mechanisms by which this compound exerts its biological effects include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
